2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione
Overview
Description
2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione, also known as HBAO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBAO has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and cancer. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of various enzymes. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable under various conditions, making it easy to handle in the lab. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione. One direction is to study its potential therapeutic applications in more detail, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound, which could help to optimize its dosing and administration in clinical settings.
Scientific Research Applications
2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. This compound has also been shown to inhibit the activity of various enzymes, making it a promising candidate for the treatment of enzyme-related diseases.
properties
IUPAC Name |
2-hydroxy-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O5/c15-11-8-3-1-2-6-4-7(14(18)19)5-9(10(6)8)12(16)13(11)17/h1-5,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWVYQDKZKNRAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182636 | |
Record name | 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28434-95-9 | |
Record name | 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC116383 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-5-(hydroxy(oxido)amino)-1H-benzo(de)isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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